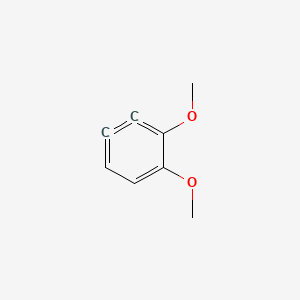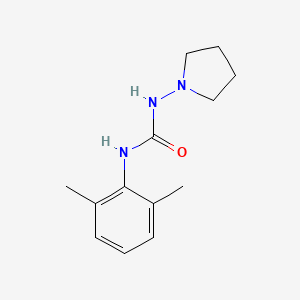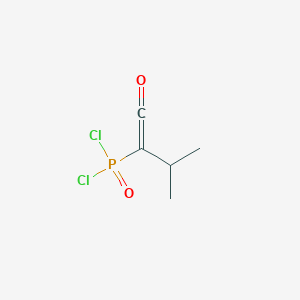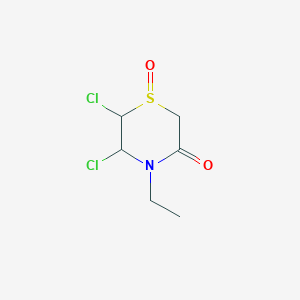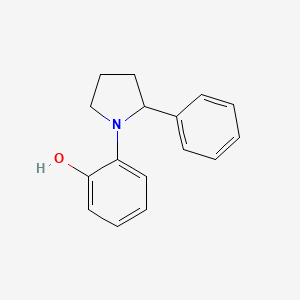
2-(2-Phenylpyrrolidin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylpyrrolidin-1-yl)phenol is an organic compound that features a pyrrolidine ring attached to a phenol group
Méthodes De Préparation
The synthesis of 2-(2-Phenylpyrrolidin-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyrrolidine derivative. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-(2-Phenylpyrrolidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Quinones formed from the oxidation of phenol can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Applications De Recherche Scientifique
2-(2-Phenylpyrrolidin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of novel biologically active molecules. It has been explored for its potential in drug discovery, particularly in targeting specific proteins and enzymes.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: Its interactions with biological molecules are of interest for studying various biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylpyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(2-Phenylpyrrolidin-1-yl)phenol can be compared with other phenolic and pyrrolidine-containing compounds:
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring. It is less complex than this compound and has different reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry
Quinones: Oxidized derivatives of phenols that play important roles in biological redox reactions. The ability of this compound to undergo oxidation to form quinones adds to its versatility.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
87711-04-4 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-(2-phenylpyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C16H17NO/c18-16-11-5-4-9-15(16)17-12-6-10-14(17)13-7-2-1-3-8-13/h1-5,7-9,11,14,18H,6,10,12H2 |
Clé InChI |
PLIGZDSZXWHHPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


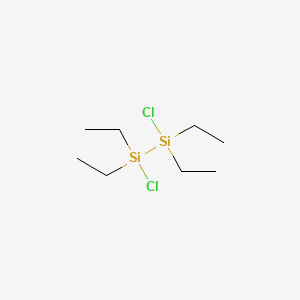
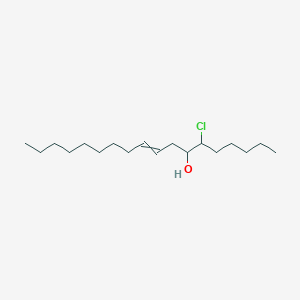
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)

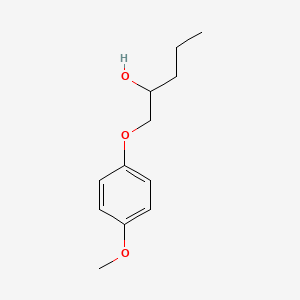
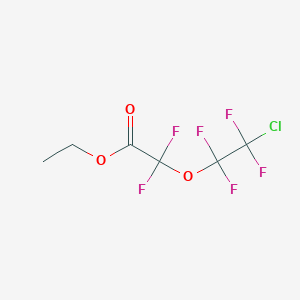
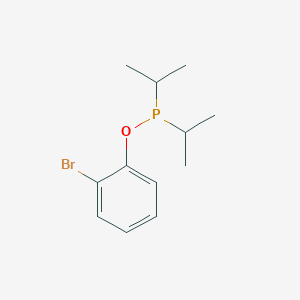
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)

